molecular formula C15H18F3NO2 B12706183 Propionamide, N-isobutyl-3-(m-(trifluoromethyl)benzoyl)- CAS No. 93040-71-2

Propionamide, N-isobutyl-3-(m-(trifluoromethyl)benzoyl)-

Cat. No.: B12706183
CAS No.: 93040-71-2
M. Wt: 301.30 g/mol
InChI Key: VYKMHTBWQRCFML-UHFFFAOYSA-N
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Description

Propionamide, N-isobutyl-3-(m-(trifluoromethyl)benzoyl)- is a synthetic organic compound that belongs to the class of amides. It is characterized by the presence of a trifluoromethyl group attached to a benzoyl moiety, which imparts unique chemical properties to the compound. This compound is of interest in various fields of scientific research due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propionamide, N-isobutyl-3-(m-(trifluoromethyl)benzoyl)- typically involves the reaction of N-isobutylpropionamide with m-(trifluoromethyl)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity of the product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Propionamide, N-isobutyl-3-(m-(trifluoromethyl)benzoyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propionamide, N-isobutyl-3-(m-(trifluoromethyl)benzoyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Propionamide, N-isobutyl-3-(m-(trifluoromethyl)benzoyl)- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(Isobutyl)-3,4-methylenedioxy cinnamoyl amide
  • N-(4-bromo-3-(trifluoromethyl)phenyl)acetamide
  • 3-bromo-1,1,1-trifluoropropan-2-one

Uniqueness

Propionamide, N-isobutyl-3-(m-(trifluoromethyl)benzoyl)- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable in various research and industrial applications .

Properties

CAS No.

93040-71-2

Molecular Formula

C15H18F3NO2

Molecular Weight

301.30 g/mol

IUPAC Name

N-(2-methylpropyl)-4-oxo-4-[3-(trifluoromethyl)phenyl]butanamide

InChI

InChI=1S/C15H18F3NO2/c1-10(2)9-19-14(21)7-6-13(20)11-4-3-5-12(8-11)15(16,17)18/h3-5,8,10H,6-7,9H2,1-2H3,(H,19,21)

InChI Key

VYKMHTBWQRCFML-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)CCC(=O)C1=CC(=CC=C1)C(F)(F)F

Origin of Product

United States

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